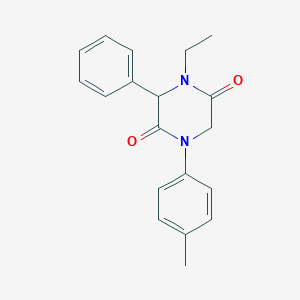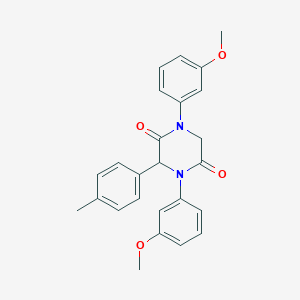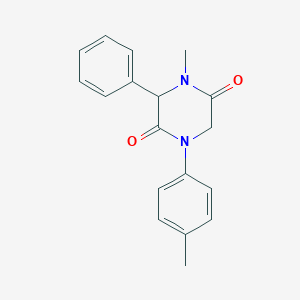
4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione, also known as MPP, is a chemical compound that has been studied for its potential use in scientific research. MPP is a member of the piperazine family of compounds, which are known for their diverse pharmacological activities. In
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is not fully understood, but it is believed to involve the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of dopamine in the brain, and inhibition of this enzyme can lead to an increase in dopamine levels. This increase in dopamine levels is thought to be responsible for the beneficial effects of this compound in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on dopamine release, this compound has also been shown to have an inhibitory effect on the release of other neurotransmitters, such as norepinephrine and serotonin. This makes this compound a potential candidate for the treatment of a variety of neurological and psychiatric conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione in lab experiments is its well-established synthesis method. This allows researchers to easily produce this compound for use in their studies. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to cells in vitro, and caution should be taken when handling this compound.
Orientations Futures
There are a number of future directions for research on 4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione. One area of interest is in the development of more selective MAO inhibitors, which could potentially lead to fewer side effects than current treatments for Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other neurological and psychiatric conditions.
Méthodes De Synthèse
The synthesis of 4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phenylhydrazine. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been well-established in the literature and has been used by researchers to produce this compound for various scientific studies.
Applications De Recherche Scientifique
4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where this compound has been shown to have an inhibitory effect on the release of dopamine in the brain. This makes this compound a potential candidate for the treatment of conditions such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
Propriétés
Formule moléculaire |
C18H18N2O2 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
4-methyl-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13-8-10-15(11-9-13)20-12-16(21)19(2)17(18(20)22)14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3 |
Clé InChI |
JTJMQNFQGMVDFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
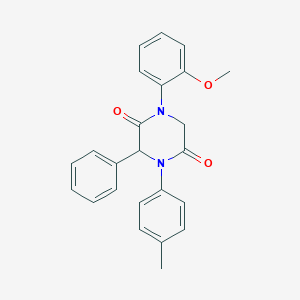
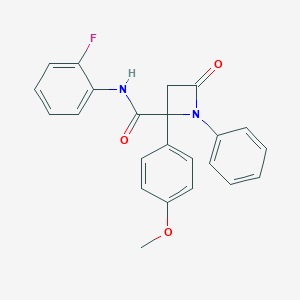

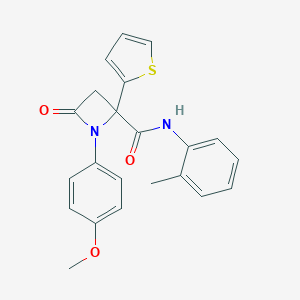
![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
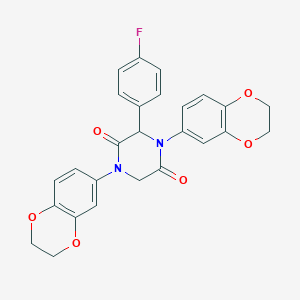
![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
